molecular formula C24H19ClN2O B11609713 3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole

3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole

Cat. No.: B11609713
M. Wt: 386.9 g/mol
InChI Key: IDUGPGCFCJOXDT-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorinated methoxyphenyl group with an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The chlorinated methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as palladium or platinum in the presence of suitable ligands .

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C24H19ClN2O/c1-28-23-11-10-15(25)12-18(23)24(19-13-26-21-8-4-2-6-16(19)21)20-14-27-22-9-5-3-7-17(20)22/h2-14,24,26-27H,1H3

InChI Key

IDUGPGCFCJOXDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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